![molecular formula C12H18F3NO3 B13496617 tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, a carbamate group, and a cyclohexyl ring substituted with a trifluoromethyl group and a ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the cyclohexanone derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for applications that require high stability and reactivity .
Wirkmechanismus
The mechanism of action of tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Contains a bromo group instead of a trifluoromethyl group.
tert-Butyl methyl(4-oxocyclohexyl)carbamate: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate distinguishes it from similar compounds. The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications .
Eigenschaften
Molekularformel |
C12H18F3NO3 |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-11(12(13,14)15)6-4-8(17)5-7-11/h4-7H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
VQXGCEOLDUEEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


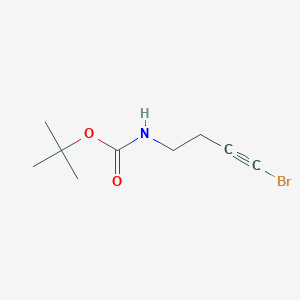

![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
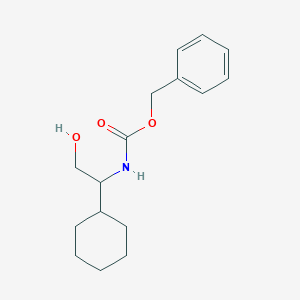
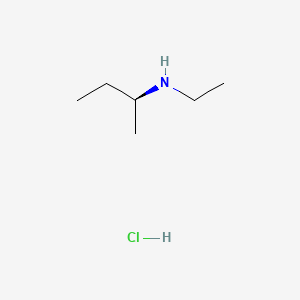

![tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate](/img/structure/B13496593.png)
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
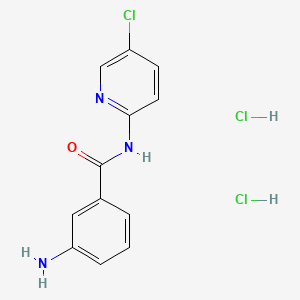
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)
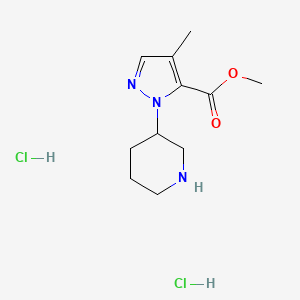
![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
